molecular formula C11H9NO3 B8212057 5-Methoxyquinoline-7-carboxylic acid

5-Methoxyquinoline-7-carboxylic acid

Cat. No.: B8212057
M. Wt: 203.19 g/mol
InChI Key: OSZZHUVGOQONNA-UHFFFAOYSA-N
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Description

5-Methoxyquinoline-7-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. Quinoline derivatives, including this compound, are recognized for their potential in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound’s unique structure, featuring a methoxy group at the 5-position and a carboxylic acid group at the 7-position, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyquinoline-7-carboxylic acid typically involves the cyclization of 2-bromo-5-methoxyaniline with malonic acid, using phosphorus oxychloride (POCl₃) as a catalyst and solvent .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often utilizes green and sustainable chemical processes. These methods may involve microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts . Such approaches aim to minimize environmental impact while maintaining high yields and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methoxyquinoline-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

5-Methoxyquinoline-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxyquinoline-7-carboxylic acid, particularly in its role as an EZH2 inhibitor, involves the inhibition of histone methyltransferase activity. EZH2 is responsible for the methylation of histone H3 at lysine 27 (H3K27), leading to transcriptional repression of target genes. By inhibiting EZH2, this compound can decrease the global levels of H3K27me3, thereby reactivating tumor suppressor genes and inhibiting cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-4-carboxylic acid
  • 5-Methoxyquinoline-2-carboxylic acid
  • 8-Methoxyquinoline

Uniqueness

5-Methoxyquinoline-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Unlike other quinoline derivatives, its combination of a methoxy group at the 5-position and a carboxylic acid group at the 7-position makes it particularly effective as an EZH2 inhibitor .

Properties

IUPAC Name

5-methoxyquinoline-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-10-6-7(11(13)14)5-9-8(10)3-2-4-12-9/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZZHUVGOQONNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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